molecular formula C11H7NO3S B8660456 1-Naphthalenesulfonyl isocyanate CAS No. 64902-44-9

1-Naphthalenesulfonyl isocyanate

Cat. No.: B8660456
CAS No.: 64902-44-9
M. Wt: 233.24 g/mol
InChI Key: UWGLXIJZWGXFRV-UHFFFAOYSA-N
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Description

1-Naphthyl isocyanate (CAS: 86-84-0), also known as α-naphthyl isocyanate or 1-isocyanatonaphthalene, is an aromatic isocyanate with the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol . Its structure consists of a naphthalene ring substituted with a reactive isocyanate (-NCO) group at the 1-position. This compound is widely used in organic synthesis, particularly for forming urea and carbamate derivatives via reactions with amines or alcohols .

Key properties include:

  • Reactivity: The aromatic naphthyl group provides electron-withdrawing effects, enhancing electrophilicity at the -NCO group. However, steric hindrance from the bulky naphthalene ring may slow reaction kinetics compared to smaller aryl isocyanates .
  • Applications: Synthesis of bioactive molecules, immobilization on functionalized surfaces for microarrays, and preparation of fluorescent probes .

Properties

CAS No.

64902-44-9

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

N-(oxomethylidene)naphthalene-1-sulfonamide

InChI

InChI=1S/C11H7NO3S/c13-8-12-16(14,15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H

InChI Key

UWGLXIJZWGXFRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below compares 1-naphthyl isocyanate with structurally related isocyanates and isothiocyanates:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Applications References
1-Naphthyl isocyanate 86-84-0 C₁₁H₇NO 169.18 Aromatic naphthyl group with -NCO High electrophilicity but sterically hindered; reacts with amines/alcohols Organic synthesis, fluorescent labeling, surface immobilization
Phenyl isocyanate 103-71-9 C₇H₅NO 119.12 Simple aryl -NCO group Moderate reactivity; sluggish in some reactions (e.g., with hydantoin precursors) Synthesis of urea derivatives, pharmaceuticals
4-Chlorophenyl isocyanate 104-12-1 C₇H₄ClNO 153.57 Electron-withdrawing Cl substituent on phenyl ring Enhanced reactivity due to Cl; moderate yields (~39–54%) in urea formation Preparation of indole derivatives and bioactive compounds
Benzenesulfonyl isocyanate 981-15-7 C₇H₅NO₃S 199.18 Sulfonyl (-SO₂) group adjacent to -NCO Highly reactive due to strong electron-withdrawing sulfonyl group Research applications, nucleophilic reactions
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.19 Aliphatic diisocyanate with two -NCO groups Slow reaction with hydroxyl groups without catalysts; used in polyurethane synthesis Polymer industry (adhesives, coatings)
Fluorescein isocyanate - C₂₁H₁₁NO₅ 365.32 Fluorescein backbone with -NCO Lower stability; prone to degradation Antibody labeling for immunofluorescence studies
1-Naphthalenemethyl isothiocyanate 17112-82-2 C₁₂H₉NS 199.28 Naphthalene ring with methyl-isothiocyanate (-NCS) Less reactive than isocyanates; forms thioureas Fluorescent probes, biochemical assays

Key Research Findings

Reactivity in Urea Formation :

  • 1-Naphthyl isocyanate reacts with amines to form urea derivatives, but steric hindrance from the naphthyl group can reduce reaction efficiency compared to phenyl isocyanate .
  • Phenyl isocyanate requires prolonged heating for reactions with hydantoin precursors, whereas benzenesulfonyl isocyanate reacts more rapidly due to its electron-withdrawing sulfonyl group .

Catalyst Dependency: Aliphatic isocyanates like hexamethylene diisocyanate exhibit slower reactions with hydroxyl groups at ambient temperatures unless catalyzed by organometallic compounds or tertiary amines . In contrast, aromatic isocyanates (e.g., 1-naphthyl isocyanate) react more readily under similar conditions.

Fluorescent Labeling :

  • Fluorescein isocyanate and 1-naphthyl isocyanate are both used in antibody labeling. However, fluorescein derivatives suffer from instability, while 1-naphthyl-based compounds offer better robustness .

Steric vs. Electronic Effects :

  • The 4-chlorophenyl isocyanate achieves moderate yields in urea formation due to the balance between electron-withdrawing effects (enhancing reactivity) and steric hindrance .
  • 1-Naphthyl isocyanate ’s bulkiness slows reaction kinetics but improves regioselectivity in some synthetic pathways .

Notes on Discrepancies and Limitations

  • This article assumes the intended compound is 1-naphthyl isocyanate (CAS: 86-84-0), as supported by structural and application data in .
  • Direct comparisons with sulfonyl-containing isocyanates (e.g., benzenesulfonyl isocyanate ) highlight the significant role of electron-withdrawing groups in modulating reactivity .

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